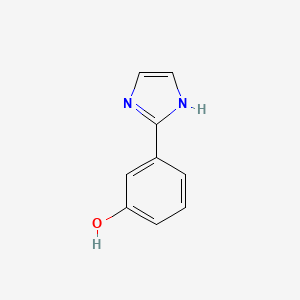

3-(1H-咪唑-2-基)酚

描述

3-(1H-Imidazol-2-yl)phenol, also known as 2-imidazol-3-ylphenol or 3-imidazolylphenol, is a heterocyclic aromatic compound with a molecular formula of C6H6N2O. It is an aromatic compound consisting of a phenol group and an imidazole ring. It is a colorless solid that is soluble in polar organic solvents such as ethanol and dimethyl sulfoxide. 3-(1H-Imidazol-2-yl)phenol is used in a variety of scientific research applications, such as in the synthesis of compounds and in the study of biochemical and physiological effects.

科学研究应用

腐蚀抑制

研究表明,咪唑衍生物,包括与3-(1H-咪唑-2-基)酚在结构上相关的化合物,可作为有效的腐蚀抑制剂。例如,Ouakki等人(2020)研究了各种咪唑衍生物在硫酸环境中抑制低碳钢腐蚀的有效性。他们的研究结果表明,这些化合物,包括2-(1,4,5-三苯基-1H-咪唑-2-基)酚,表现出高抗蚀性,并且表现为混合型抑制剂,显著降低了腐蚀速率 (Ouakki et al., 2020)。

Prashanth等人(2021)还探讨了咪唑衍生物的腐蚀抑制潜力,发现带有羟基的化合物表现出最大的腐蚀抑制效率。这突显了3-(1H-咪唑-2-基)酚在类似应用中的潜在相关性 (Prashanth et al., 2021)。

荧光和传感应用

咪唑衍生物已被用于合成荧光探针。郑文耀(2012)合成了一种与3-(1H-咪唑-2-基)酚密切相关的化合物,当与Zn2+配位时显示出强荧光,表明在传感和荧光研究中具有潜在应用 (Zheng Wen-yao, 2012)。

Eseola等人(2009)探索了2-(1H-咪唑-2-基)酚的荧光特性,发现与Zn(II)配位导致某些衍生物的发射猝灭,而增强其他衍生物的荧光强度。这表明在设计基于荧光的传感器方面具有潜在应用 (Eseola et al., 2009)。

燃料脱氮

Abdul-quadir等人(2018)研究了分子印迹聚-2-(1H-咪唑-2-基)-4-酚微球用于燃料吸附脱氮。这些微球对燃油中含氮化合物具有选择性和高吸附能力,表明它们在燃料净化过程中的潜在应用 (Abdul-quadir et al., 2018)。

作用机制

Target of Action

3-(1H-Imidazol-2-yl)phenol, an imidazole derivative, has been found to have a broad range of biological targets. Imidazole derivatives have been reported to exhibit excellent selectivity activity against Toxoplasma gondii , a common parasitic disease-causing agent . They have also been found to inhibit JAK2/3 and Aurora A/B kinases .

Mode of Action

Imidazole derivatives have been found to restrict the growth of toxoplasma gondii in vitro . They interact with their targets, leading to changes that inhibit the growth of the parasite .

Biochemical Pathways

Imidazole derivatives have been found to affect the life cycle of toxoplasma gondii . They may also affect the pathways involved in the action of JAK2/3 and Aurora A/B kinases .

Pharmacokinetics

Imidazole is known to be a white or colorless solid that is highly soluble in water and other polar solvents , which may influence its bioavailability.

Result of Action

Imidazole derivatives have been found to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Action Environment

For example, the solvent-free conditions can influence the synthesis of imidazole derivatives .

未来方向

Imidazole has become an important synthon in the development of new drugs . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . The understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .

生化分析

Biochemical Properties

3-(1H-Imidazol-2-yl)phenol plays a crucial role in biochemical reactions, particularly due to its ability to interact with enzymes, proteins, and other biomolecules. The imidazole ring can participate in hydrogen bonding and coordinate with metal ions, making it a versatile ligand in enzymatic reactions. For instance, it can interact with metalloenzymes, where it may act as a ligand to the metal center, influencing the enzyme’s activity. Additionally, the phenol group can undergo oxidation-reduction reactions, further contributing to its biochemical versatility .

Cellular Effects

3-(1H-Imidazol-2-yl)phenol has been shown to affect various cellular processes. It can influence cell signaling pathways by interacting with key signaling proteins and enzymes. For example, it may modulate the activity of kinases and phosphatases, thereby affecting phosphorylation states and downstream signaling events. This compound can also impact gene expression by interacting with transcription factors or influencing epigenetic modifications. Furthermore, 3-(1H-Imidazol-2-yl)phenol can alter cellular metabolism by affecting enzymes involved in metabolic pathways .

Molecular Mechanism

At the molecular level, 3-(1H-Imidazol-2-yl)phenol exerts its effects through various mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their activity. For instance, the imidazole ring can coordinate with metal ions in metalloenzymes, altering their catalytic properties. Additionally, the phenol group can participate in redox reactions, influencing the redox state of the cell. These interactions can lead to changes in gene expression, either by directly interacting with DNA or by modulating the activity of transcription factors .

Temporal Effects in Laboratory Settings

The effects of 3-(1H-Imidazol-2-yl)phenol can change over time in laboratory settings. The compound’s stability and degradation are important factors to consider. In vitro studies have shown that 3-(1H-Imidazol-2-yl)phenol is relatively stable under physiological conditions, but it can degrade over time, especially under oxidative conditions. Long-term exposure to 3-(1H-Imidazol-2-yl)phenol can lead to cumulative effects on cellular function, including alterations in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of 3-(1H-Imidazol-2-yl)phenol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic functions. At high doses, it can become toxic, leading to adverse effects such as oxidative stress, cellular damage, and disruption of normal cellular processes. Threshold effects have been observed, where a certain dosage level must be reached before significant biochemical changes occur .

Metabolic Pathways

3-(1H-Imidazol-2-yl)phenol is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, which introduce hydroxyl groups to the molecule, making it more water-soluble and easier to excrete. The compound can also influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels. These interactions highlight the compound’s role in maintaining cellular homeostasis .

Transport and Distribution

Within cells and tissues, 3-(1H-Imidazol-2-yl)phenol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific transporters. These interactions determine its localization and accumulation within different cellular compartments .

Subcellular Localization

The subcellular localization of 3-(1H-Imidazol-2-yl)phenol is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be found in the nucleus, where it can interact with DNA and transcription factors, affecting gene expression .

属性

IUPAC Name |

3-(1H-imidazol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c12-8-3-1-2-7(6-8)9-10-4-5-11-9/h1-6,12H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLIGOFWIQBLZFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80618263 | |

| Record name | 3-(1H-Imidazol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80618263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52091-36-8 | |

| Record name | 3-(1H-Imidazol-2-yl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52091-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1H-Imidazol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80618263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1321360.png)

![2-[Cyclohexyl(ethyl)amino]nicotinic acid](/img/structure/B1321372.png)

![Spiro[4.5]decan-8-amine hydrochloride](/img/structure/B1321383.png)

![Ethyl 5-p-tolyl-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1321391.png)